molecular formula C9H6N4OS B2884919 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile CAS No. 896331-82-1

2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile

Cat. No.: B2884919
CAS No.: 896331-82-1
M. Wt: 218.23
InChI Key: GPTXAESXJCGUDB-UHFFFAOYSA-N
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Description

2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral enzymes by binding to their active sites, thereby preventing viral replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXAESXJCGUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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